molecular formula C2H6BrO3P B151083 2-bromoethylphosphonic Acid CAS No. 999-82-6

2-bromoethylphosphonic Acid

Cat. No. B151083
CAS RN: 999-82-6
M. Wt: 188.95 g/mol
InChI Key: BFKXVERGWXHHIH-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Phosphonates

Synthesis Analysis

The synthesis of various phosphonate compounds has been explored in several studies. For instance, the hydrothermal synthesis of barium phosphonates was achieved using phosphonocarboxylic acid, leading to the formation of an open-framework barium phosphonate [Ba3(O3PCH2NH2CH2PO3)2(H2O)4].3H2O . Another study presented the synthesis of a high-molecular-weight fluorinated poly(aryl ether) with a bromophenyl pendant group, which was then converted into a phosphonated polymer . Additionally, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids was conducted to produce diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, useful for further synthesis .

Molecular Structure Analysis

The molecular structure of synthesized phosphonates is crucial for their potential applications. The crystal structure of the barium phosphonate synthesized in was determined using single-crystal data, revealing a three-dimensional metal-oxygen-metal framework. In another study, the crystal structures of 2-(pyridyl N-oxide) methylphosphonic acid ligands were determined, showing extensive hydrogen bonding in the resulting erbium complexes . The X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid provided insights into the isosteric comparison between phosphate and phosphonate bond angles .

Chemical Reactions Analysis

Phosphonates undergo various chemical reactions that are significant for their applications. The phosphonated polymer mentioned in exhibits excellent thermal and oxidative stability, suggesting its utility in harsh conditions. The bromodecarboxylation reaction described in is a novel route to synthesize arylethynylphosphonates, indicating the versatility of phosphonates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonates determine their suitability for different applications. The barium phosphonate demonstrated stability up to 240 degrees C and the ability to uptake solvents like N,N-dimethylformamide. The phosphonated polymer showed low methanol permeability and reasonable proton conductivity, making it a candidate for fuel cell applications. The potentiometric determination of pKa values for (o-Hydroxyphenyl)methylphosphonic acids provided valuable information on the influence of electronic and steric effects on their acidity.

Scientific Research Applications

Phosphonic Acid and Its Derivatives

Phosphonic acids, including derivatives like 2-bromoethylphosphonic acid, have a wide range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. They are used in various fields like chemistry, biology, and physics. The synthesis of phosphonic acids is crucial for numerous research projects, given their role in the design of supramolecular or hybrid materials, functionalization of surfaces, and use in medical imaging (Sevrain et al., 2017).

Application in Polymer Science

In polymer science, derivatives of phosphonic acid are used for creating materials with specific properties. For instance, a phosphonated polymer derived from a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibits excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity, making it a candidate for fuel cell applications (Liu et al., 2006).

Synthesis and Characterization in Inorganic Chemistry

Phosphonic acid derivatives are synthesized for various applications in inorganic chemistry. For example, a study explored the synthesis of bisphosphonic acid and its metal hybrid derivatives, which are crucial in the development of new compounds with potential applications in various fields (Gómez-Alcántara et al., 2004).

Use in Medicinal Chemistry

In medicinal chemistry, phosphonic acid derivatives are researched for their potential applications. For instance, R-aminophosphonic acids, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid, show a broad capability of influencing physiological and pathological processes. Their applications range from agrochemistry to medicine, and they are known for their enzyme inhibition properties (Mucha et al., 2011).

Dental and Bone Tissue Engineering

Phosphonic acid-containing acrylamide monomers are synthesized for use in dental adhesives and mineralized hydrogel scaffolds, suggesting their potential in dental and bone tissue engineering (Bingol et al., 2015).

Fuel Cell Technology

Arylphosphonic acid-functionalized polyelectrolytes demonstrate higher proton conductivity at elevated temperatures, improved chemical and thermal stabilities, and decreased fuel permeability, making them suitable for application in polyelectrolyte membrane fuel cells (Bock et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKXVERGWXHHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394218
Record name 2-bromoethylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromoethylphosphonic Acid

CAS RN

999-82-6
Record name P-(2-Bromoethyl)phosphonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromoethylphosphonic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromoethyl)phosphonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
LM Porosa, G Wolfaardt, AJ Lough… - Current Microwave …, 2015 - ingentaconnect.com
… from 2-bromoethylphosphonic acid instead of the ester is known (Route C) [35]. Here quaternization took place between the tertiary amine and 2-bromoethylphosphonic acid with the …
Number of citations: 5 www.ingentaconnect.com
VV Ragulin - Russian Journal of General Chemistry, 2012 - Springer
… approaches to the ω-haloalkylphosphoryl compounds have been considered in the pioneering work by Kosolapov dedicated to the synthesis of diethyl 2-bromoethylphosphonic acid by …
Number of citations: 21 link.springer.com
E Baer, KVJ Rao - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
… (3.75 mmoles) of thoroughly dried 2-bromoethylphosphonic acid and 0.78 g (3.75 mmoles) … Phosphonykatic4~-The 2-bromoethylphosphonic acid monochloride was dissolved in 50 ml …
Number of citations: 23 cdnsciencepub.com
E Baer, H Basu - Canadian Journal of Biochemistry, 1968 - cdnsciencepub.com
… Baer md Pal (3, except that the procedure for the preparation of 2-bromoethylphosphonic acid by Baer and Stanacev (7) has been simplified by omitting the purification via the …
Number of citations: 13 cdnsciencepub.com
E Baer, KVJ Rao - Canadian Journal of Biochemistry, 1970 - cdnsciencepub.com
… They were obtained by phosphonylating the appropriate D-α,β-dialkyl glycerol ethers with 2-bromoethylphosphonic acid monochloride and triethylamine at 0, and treating the reaction …
Number of citations: 7 cdnsciencepub.com
CE Dreef, A Valentijn, E De Vroom, GA Van der Marel… - Tetrahedron letters, 1988 - Elsevier
An expeditious method for the preparation of the phosphonylating reagent 2-bromoethylphosphonic acid is presented. The latter compound as well as salicylchlorophosphite proved to …
Number of citations: 17 www.sciencedirect.com
B Fontal, H Goldwhite - Chemical Communications (London), 1965 - pubs.rsc.org
… dibromide, characterized by elemental analysis, by absence of a phosphoryl band in its infrared spectrum, and by oxidative hydrolysis to the known 2-bromoethylphosphonic acid., The …
Number of citations: 16 pubs.rsc.org
E Baer, NZ Stanacev - Journal of Biological Chemistry, 1965 - Elsevier
The isolation of Z-aminoethylphosphonic acid from the hydrolysates of proteolipid-like fractions of ciliate protozoa of sheep rumen (2), of ethanolic extracts of the sea anemone …
Number of citations: 48 www.sciencedirect.com
E Baer, KV Jagannadha Rao - Lipids, 1966 - Springer
~ E DISCOVERY Of the existence in nature of complex lipids containing phosphonic acid instead of phosphoric acid has aroused considerable interest as to their biosynthesis and …
Number of citations: 10 link.springer.com
GB Hix, KDM Harris - Journal of Materials Chemistry, 1998 - pubs.rsc.org
Layered nickel phosphonate materials Ni(O3PR)H2O [with R=C6H5 , CH3 , (CH2)2CO2H, (CH2)2Br and CH2C6H5 ] have been prepared by heating nickel(ii) hydroxide with a …
Number of citations: 62 pubs.rsc.org

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